

# Part 1: Core Physicochemical Properties and Structural Analysis

**Author:** BenchChem Technical Support Team. **Date:** March 2026

## Compound of Interest

**Compound Name:** 7-fluoro-1H-indole-5-carboxylic Acid  
**CAS No.:** 256935-99-6  
**Cat. No.:** B1610390

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**7-fluoro-1H-indole-5-carboxylic acid** is a substituted indole, a class of bicyclic molecules that form the core of numerous biologically active compounds.[1][2] The strategic placement of a fluorine atom and a carboxylic acid group on this scaffold imparts unique chemical and physical properties that are highly valuable in the design of novel molecules.

The molecular formula of the compound is C<sub>9</sub>H<sub>6</sub>FNO<sub>2</sub>, and its molecular weight is 179.15 g/mol.[3] It typically presents as a solid with a melting point in the range of 226 to 230 °C.[3]

## Key Data Summary

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>6</sub> FNO <sub>2</sub>	[3]
Molecular Weight	179.15 g/mol	[3]
CAS Number	256935-99-6	[3]
Appearance	Solid	[3]
Melting Point	226 - 230 °C	[3]

## Structural Significance

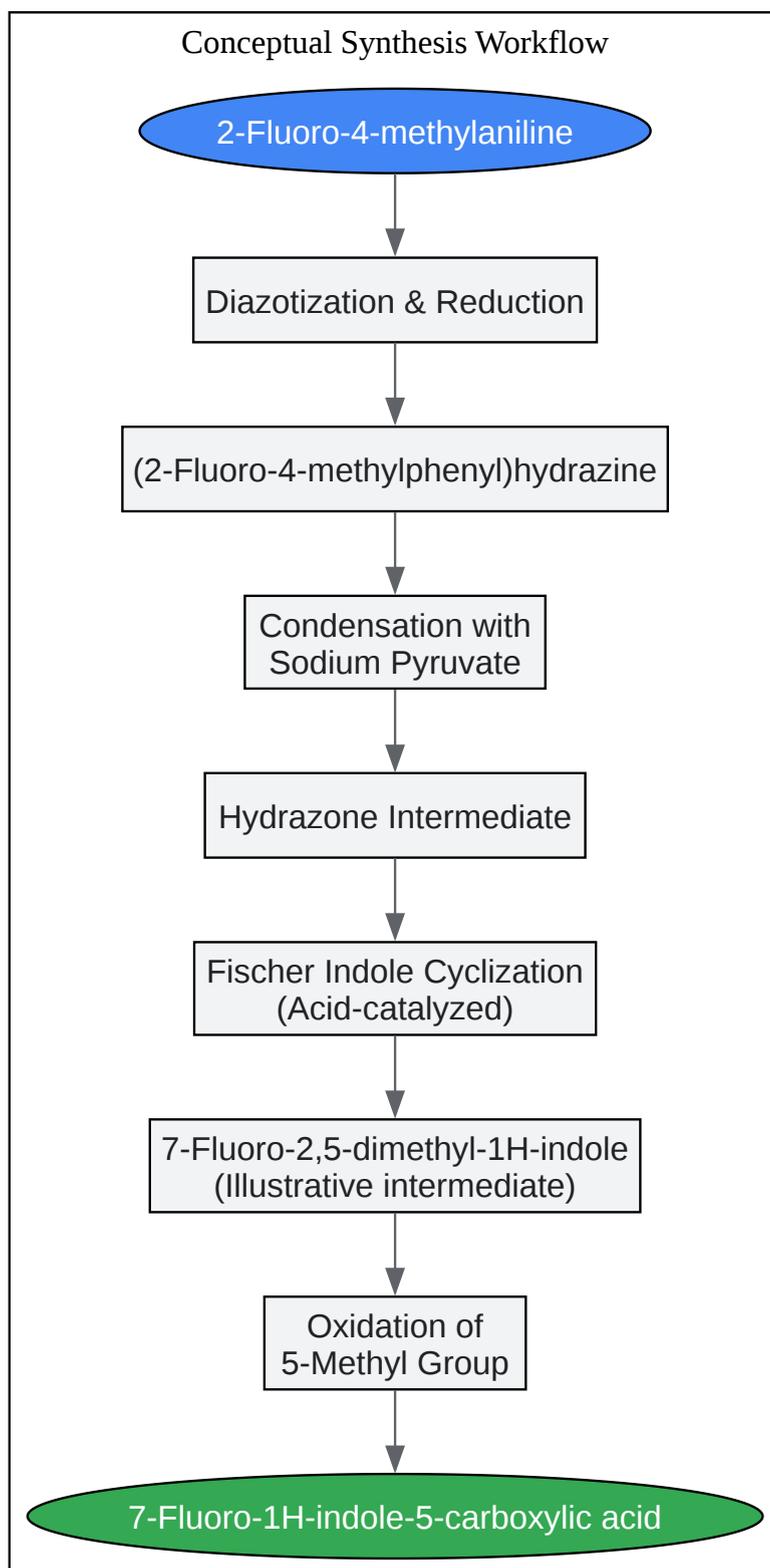
The structure of **7-fluoro-1H-indole-5-carboxylic acid** is foundational to its utility.

- **The Indole Core:** This weakly basic, aromatic scaffold is a privileged structure in medicinal chemistry, appearing in everything from neurotransmitters (serotonin) to potent anticancer and antiviral drugs.[1][2] Its planar nature allows for effective stacking interactions with biological targets.
- **Fluorine at the 7-Position:** The introduction of a fluorine atom, the most electronegative element, at the C-7 position has profound effects. It can alter the acidity (pKa) of the indole N-H, modulate the molecule's metabolic stability by blocking sites of oxidation, and enhance binding affinity to protein targets through new electrostatic interactions.[4][5] Furthermore, the presence of the <sup>19</sup>F isotope provides a powerful handle for NMR-based studies of protein-ligand binding.[6][7]
- **Carboxylic Acid at the 5-Position:** The carboxylic acid group is a key functional handle.[8] At physiological pH, it is typically ionized, which can significantly increase aqueous solubility.[8] As a hydrogen bond donor and acceptor, it is critical for anchoring the molecule within the active sites of enzymes and receptors.[8] This group also serves as a versatile synthetic anchor point for creating amides, esters, and other derivatives to explore structure-activity relationships (SAR).[9]

## Part 2: Synthesis Strategies and Methodologies

The synthesis of substituted indoles is a well-established field of organic chemistry. While a specific, published route for **7-fluoro-1H-indole-5-carboxylic acid** is not detailed in the provided results, its synthesis can be logically approached through established methods like the Fischer indole synthesis, which is a reliable reaction for forming the indole ring.[7] A variation such as the Japp-Klingemann reaction is also highly applicable for constructing indole-5-carboxylic acids.[9]

A plausible synthetic workflow would involve the reaction of a suitably substituted phenylhydrazine with a pyruvate derivative, followed by acid-catalyzed cyclization and subsequent functional group manipulations if necessary.



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Caption: Conceptual workflow for the synthesis of **7-fluoro-1H-indole-5-carboxylic acid**.

## Representative Experimental Protocol: Fischer Indole Synthesis

The following protocol is a representative, generalized procedure for the synthesis of an indole carboxylic acid, adapted from the principles of the Fischer indole synthesis.<sup>[7][9]</sup> This should be considered an illustrative methodology, requiring optimization for this specific target molecule.

**Objective:** To synthesize an indole-carboxylic acid derivative via acid-catalyzed cyclization of a hydrazone.

**Materials:**

- Substituted phenylhydrazine hydrochloride (1.0 eq)
- Keto-acid (e.g., pyruvic acid or an ester thereof) (1.1 eq)
- Solvent (e.g., Ethanol, Acetic Acid)
- Acid catalyst (e.g., Sulfuric acid, Polyphosphoric acid, Zinc chloride)
- Sodium hydroxide (for workup)
- Ethyl acetate (for extraction)
- Brine (for washing)
- Anhydrous sodium sulfate (for drying)

**Procedure:**

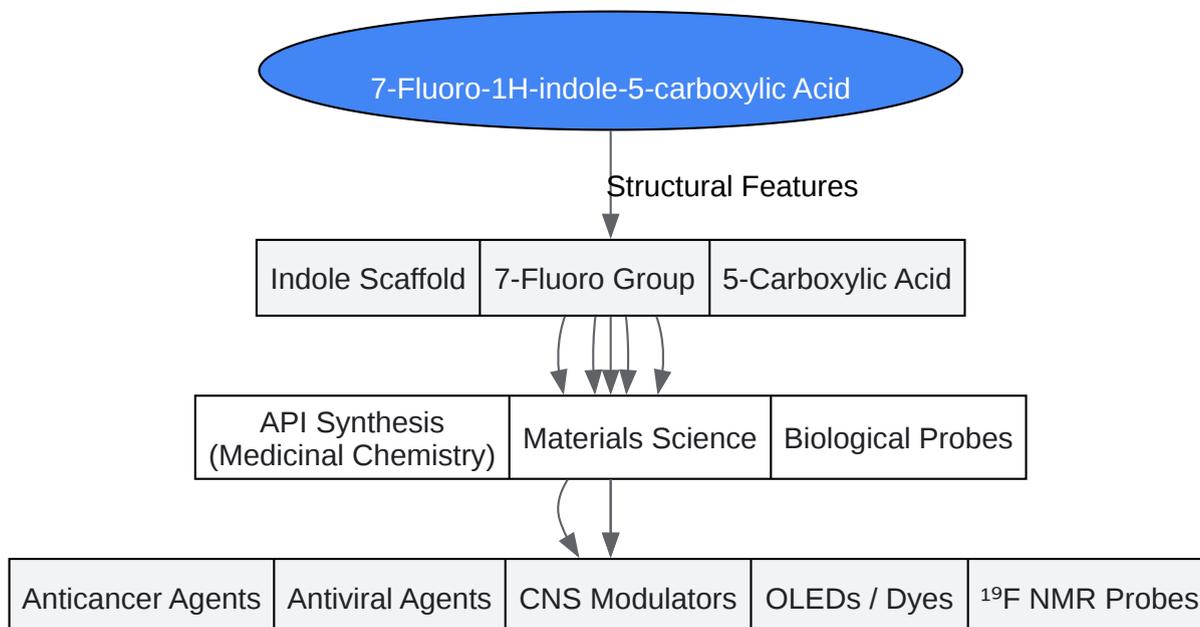
- **Hydrazone Formation:** Dissolve the substituted phenylhydrazine hydrochloride (1.0 eq) in ethanol. Add the keto-acid (1.1 eq) to the solution. Stir the mixture at room temperature for 1-2 hours, monitoring by Thin Layer Chromatography (TLC) until the starting materials are consumed. The resulting hydrazone may precipitate and can be filtered, or the mixture can be taken directly to the next step.
- **Cyclization:** The hydrazone is added to the acid catalyst. If using polyphosphoric acid (PPA), the hydrazone is added portion-wise at an elevated temperature (e.g., 80-100 °C). If using a

milder catalyst like zinc chloride in ethanol, the reaction may require refluxing for several hours.[10] The reaction progress is monitored by TLC.

- **Workup and Quenching:** After completion, the reaction mixture is cooled to room temperature and cautiously poured onto crushed ice or cold water.[10] The acidic solution is then neutralized by the slow addition of a saturated sodium hydroxide solution until the pH is basic.
- **Extraction:** The aqueous mixture is extracted three times with ethyl acetate. The combined organic layers are then washed with water and subsequently with brine.[10]
- **Drying and Concentration:** The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[10]
- **Purification:** The crude indole-carboxylic acid is purified by a suitable method, such as column chromatography on silica gel or recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

## Part 3: Applications in Research and Drug Development

**7-fluoro-1H-indole-5-carboxylic acid** is not an end-product therapeutic itself but rather a highly valuable building block. Its utility stems from the combined contributions of its indole core, fluorine substituent, and carboxylic acid handle. Indole derivatives are widely recognized for their therapeutic potential across numerous disease areas, including cancer, infectious diseases, and inflammation.[2]



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Caption: Relationship between the structure of the title compound and its applications.

## Key Application Areas:

- **Pharmaceutical Development:** This is the primary application area. The compound serves as a key intermediate for synthesizing more complex molecules with potential therapeutic activity.[4]
  - **Antiviral Agents:** Fluorinated indoles have shown promise as antiviral agents. For example, a C-6 fluoro-indole derivative demonstrated potent activity against Hepatitis C virus (HCV), and a related compound with a C-7 fluoro substitution also showed activity.[1]
  - **Anticancer Agents:** The indole scaffold is present in numerous anticancer compounds.[2] This building block can be used to synthesize novel inhibitors of targets like kinases or enzymes such as LSD1, which are relevant in oncology.[2]
  - **CNS Agents:** Given the structural similarity of the indole core to serotonin, this molecule is an attractive starting point for developing novel serotonin receptor modulators for potential

use as antidepressants or antipsychotics.[4]

- **Materials Science:** Fluorinated aromatic compounds are often used in the development of advanced materials. The parent compound, 7-fluoroindole, is used in synthesizing materials for OLEDs and conductive polymers for batteries.[6] This carboxylic acid derivative could be used to create functionalized polymers or dyes with tailored electronic properties.
- **Biological Probes:** The presence of the  $^{19}\text{F}$  atom makes any derivative a potential probe for use in nuclear magnetic resonance (NMR) spectroscopy.[6] This allows for sensitive and background-free studies of how the molecule interacts with its biological targets, which is a powerful tool in drug discovery.[7]

## Part 4: Safety and Handling

As with many specialized research chemicals, **7-fluoro-1H-indole-5-carboxylic acid** should be handled with the assumption of "unknown hazards and toxicity".[3]

- **Intended Use:** This product is intended for laboratory research purposes only. It is not to be used for the production of pharmaceuticals, food additives, cosmetics, or for any in-home or direct animal use.[3]
- **Handling:** Only personnel with specialized knowledge and experience in handling chemical reagents should work with this compound. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.
- **Storage:** Store in a cool, dry place away from incompatible materials.

## Part 5: Conclusion

**7-fluoro-1H-indole-5-carboxylic acid** is a strategically designed chemical building block with significant potential for innovation in science. Its molecular weight of 179.15 g/mol and its unique trifecta of a privileged indole scaffold, a modulating fluorine atom, and a versatile carboxylic acid handle make it a powerful tool for medicinal chemists and materials scientists. From developing next-generation therapeutics to creating novel functional materials, the applications of this compound are rooted in its fundamental and advantageous physicochemical properties.

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## Contact

Address: 3281 E Guasti Rd

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